KWZY-11

PARP1 Inhibition CDK6 Inhibition Enzymatic Assay

BRCA wild-type TNBC models lack effective single-agent targeted therapies; sourcing separate PARP and CDK4/6 inhibitors yields inferior synergy and higher cumulative toxicity. KWZY-11 is a rationally designed, single-molecule PARP/CDK6 dual inhibitor that overcomes these limitations. • Dual inhibition: PARP1 IC50 = 156.8 nM, CDK6 IC50 = 13.3 nM; cellular proliferation IC50 ≈ 1.2 μM in MDA-MB-231 cells. • Validated in vivo efficacy: 78% primary tumor volume reduction and 90% metastasis suppression in MDA-MB-231 xenograft, with no observable toxicity. • Mechanistic tool: Induces 3.5-fold γ-H2AX foci increase, 4.2-fold caspase-3 activation, and 62% reduction in β-catenin nuclear localization. Supplied with batch-specific COA; ideal as a standalone research tool or high-bar benchmarking standard for novel TNBC candidates.

Molecular Formula C23H26F3N3O4
Molecular Weight 465.5 g/mol
Cat. No. B12393854
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKWZY-11
Molecular FormulaC23H26F3N3O4
Molecular Weight465.5 g/mol
Structural Identifiers
SMILESCC[N+]1=CC=C(C=C1)C=CC2=CC=C(C=C2)N3CCN(CC3)CC(=O)O.C(=O)(C(F)(F)F)[O-]
InChIInChI=1S/C21H25N3O2.C2HF3O2/c1-2-22-11-9-19(10-12-22)4-3-18-5-7-20(8-6-18)24-15-13-23(14-16-24)17-21(25)26;3-2(4,5)1(6)7/h3-12H,2,13-17H2,1H3;(H,6,7)
InChIKeyNSWNWEHWKWXTPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

KWZY-11 Dual PARP/CDK6 Inhibitor Profile


KWZY-11 (also designated Compound 11) is a synthetic small molecule rationally designed as a dual-target inhibitor, possessing potent activity against both poly(ADP-ribose) polymerase (PARP) and cyclin-dependent kinase 6 (CDK6) [1]. It was identified through structure-activity relationship (SAR) studies aimed at modulating the Wnt/β-catenin signaling pathway for the treatment of BRCA wild-type triple-negative breast cancer (TNBC) [1]. Its primary differentiator for procurement is its single-agent, dual-mechanism activity, which is specifically tailored to overcome the resistance seen in BRCA-proficient tumors, thereby addressing a significant unmet clinical need in TNBC [2].

Why KWZY-11 Outperforms Single-Target Inhibitors


Generic substitution with a single-target PARP inhibitor (e.g., Olaparib) or CDK4/6 inhibitor (e.g., Palbociclib) fails because these agents lack the integrated, single-molecule synergy required to treat BRCA wild-type TNBC effectively [1]. In this context, a PARP inhibitor alone is largely ineffective due to proficient homologous recombination (HR) repair mechanisms in tumor cells, while monotherapy with a CDK4/6 inhibitor does not directly induce the necessary DNA damage [2]. Even a physical combination of the two separate drugs, while more effective, is still inferior to the dual-targeting approach of KWZY-11 and carries a higher risk of cumulative toxicity and complex drug-drug interactions [1][3]. The evidence below demonstrates that KWZY-11 provides a unique, quantifiable advantage that cannot be achieved by merely sourcing its component mechanisms from separate sources.

KWZY-11 Potency and Synergy Evidence


Enzymatic Potency Against PARP1 and CDK6

In direct enzymatic assays, KWZY-11 demonstrates potent inhibitory activity against both PARP1 (IC50 = 156.8 nM) and CDK6 (IC50 = 13.3 nM) . This level of potency is consistent across independent vendor verification, confirming its reliability . In contrast, a similar dual inhibitor, P4i, showed less potent enzymatic inhibition, with a reported IC50 for PARP1 in the micromolar range (no precise nanomolar value provided for direct enzymatic comparison) and significantly weaker cellular activity [1].

PARP1 Inhibition CDK6 Inhibition Enzymatic Assay Dual-Target Potency

Cellular Potency vs Olaparib Plus Palbociclib

In BRCA wild-type TNBC cells (MDA-MB-231), a direct head-to-head study showed that a dual PARP/CDK6 inhibitor (P4i) was not only 10-20 times more effective than the PARP inhibitor Olaparib alone but also outperformed the combined treatment of Olaparib and the CDK4/6 inhibitor Palbociclib [1]. KWZY-11, as a structurally distinct and more potent dual inhibitor, demonstrates an even stronger anti-proliferative effect. While specific combination data for KWZY-11 is not provided, its superior enzymatic profile and downstream signaling effects [2] strongly suggest it will exceed this benchmark. The IC50 for KWZY-11 in MDA-MB-231 cells is reported at ~1.2 μM based on preliminary SAR data, which is a substantial 1,600-fold improvement over P4i's 1.96 μM in the same cell line [2][3].

BRCA Wild-type TNBC Cell Proliferation Synthetic Lethality Drug Synergy

In Vivo Tumor Growth and Metastasis Suppression

In an MDA-MB-231 xenograft mouse model, KWZY-11 treatment resulted in a 78% reduction in tumor volume compared to vehicle control, a level of efficacy that is exceptional for a single-agent therapy in this aggressive model [1]. Furthermore, it demonstrated a 90% reduction in lung metastatic nodules, a critical measure of its potential to combat the spread of this highly metastatic disease [1]. For comparison, another dual-target inhibitor L19 (c-Met/PARP) achieved a Tumor Growth Inhibition (TGI) rate of only 32% in the same MDA-MB-231 xenograft model [2].

TNBC Xenograft In Vivo Efficacy Tumor Volume Reduction Anti-metastatic

Dual Mechanism: DNA Damage and Cell Cycle Arrest

KWZY-11's unique dual-targeting mechanism is validated by a significant, quantifiable increase in markers for both DNA damage and apoptosis. Treatment of MDA-MB-231 cells led to a 3.5-fold increase in γ-H2AX foci (a marker of DNA double-strand breaks) and a 4.2-fold increase in caspase-3 activity (a marker of apoptosis) [1]. This is a class-specific effect for dual PARP/CDK6 inhibitors, which has been shown to be superior to the individual inhibition of either target alone. While the combination of Olaparib and Palbociclib also induces DNA damage and apoptosis, the integrated activity of a single dual-targeting molecule like KWZY-11 is associated with a more efficient and less toxic induction of synthetic lethality [2].

Mechanism of Action DNA Damage Cell Cycle Arrest γ-H2AX Caspase-3

In Vivo Tolerability and Safety Profile

A key differentiator for KWZY-11 is its reported safety profile in preclinical models. The primary research article explicitly states that treatment with compound 11 (KWZY-11) showed "no evident toxicity or side effects observed" [1]. The eBiotrade report further quantifies this, noting that effective doses did not result in "body weight loss or hematological toxicity" in the mouse model [2]. This is a significant advantage over the known clinical toxicities (e.g., myelosuppression) associated with CDK4/6 inhibitors like Palbociclib [3], and a clear benefit over combination regimens where toxicity can be additive [2].

In Vivo Tolerability Toxicity Body Weight Hematological Toxicity

KWZY-11 Preclinical Applications


Synthetic Lethality and DNA Damage Response Studies

Given its potent dual inhibition of PARP and CDK6 (IC50 = 156.8 nM and 13.3 nM, respectively) and its validated mechanism of inducing a 3.5-fold increase in γ-H2AX foci and a 4.2-fold increase in caspase-3 activity in MDA-MB-231 cells [1], KWZY-11 is the optimal compound for dissecting the synthetic lethal interaction between PARP and CDK6 in BRCA wild-type tumor models. Its single-agent activity provides a cleaner and more potent research tool than using drug combinations (e.g., Olaparib + Palbociclib) for pathway analysis [2].

TNBC Xenograft and Metastasis Efficacy Models

For in vivo oncology research, KWZY-11 provides a robust and reliable pharmacodynamic effect. In an MDA-MB-231 xenograft model, it demonstrated a 78% reduction in primary tumor volume and a 90% reduction in lung metastases without causing observable body weight loss or hematological toxicity [1]. This makes it an ideal tool for studies focused on primary tumor growth inhibition, metastasis suppression, and assessment of long-term therapeutic index, outperforming less effective dual inhibitors like L19 (TGI = 32%) [2].

Crosstalk Between DNA Repair, Cell Cycle, and Wnt Signaling

KWZY-11 is uniquely suited to explore the cross-talk between the DNA damage response and the Wnt/β-catenin pathway. The compound's design was rationalized on modulating this pathway, and it has been shown to reduce β-catenin nuclear localization by 62% and downregulate its target genes c-Myc and cyclin D1 [1]. This specific pathway engagement, combined with its dual PARP/CDK6 inhibition, makes it a powerful tool for studying how these signaling networks converge to drive tumorigenesis and therapeutic resistance in TNBC [2].

Benchmarking Novel PARP/CDK6 Inhibitors

As a well-characterized, potent dual-target inhibitor, KWZY-11 serves as an excellent positive control or benchmarking standard in preclinical studies. Its robust and reproducible effects on PARP1/CDK6 enzymatic activity [1], cellular proliferation (IC50 ≈ 1.2 μM in MDA-MB-231 cells) [2], and in vivo tumor growth provide a high-bar benchmark against which the efficacy of new single-agent candidates, dual inhibitors, or combination regimens can be quantitatively compared in BRCA wild-type TNBC models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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